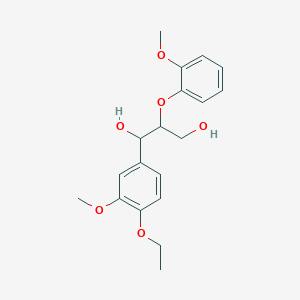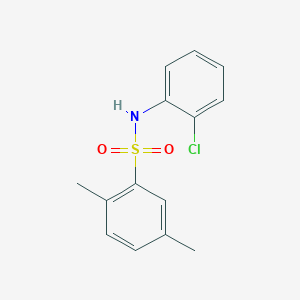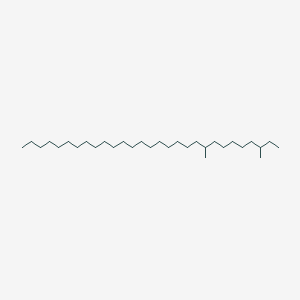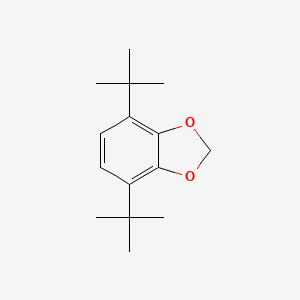![molecular formula C8H12O4 B14453884 Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate CAS No. 77341-37-8](/img/structure/B14453884.png)
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a butanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Primary alcohol.
Oxidation: Diols.
Applications De Recherche Scientifique
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its biological activity, as it can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S,3R)-3-hydroxy-2-formamido-3-methyl-4-[(4-methylphenyl)sulfanyl]butanoate .
- Methyl (2S,3R)-2-amino-3-hydroxy-butanoate hydrochloride .
Uniqueness
Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate is unique due to the presence of both an oxirane ring and an ester group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
77341-37-8 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-2-3-6-7(5-9)12-6/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
HSJFBBYZKRQFKA-BQBZGAKWSA-N |
SMILES isomérique |
COC(=O)CCC[C@H]1[C@@H](O1)C=O |
SMILES canonique |
COC(=O)CCCC1C(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)


![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)




![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)



